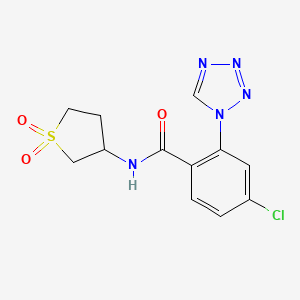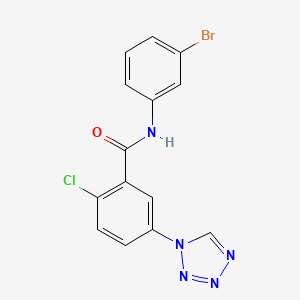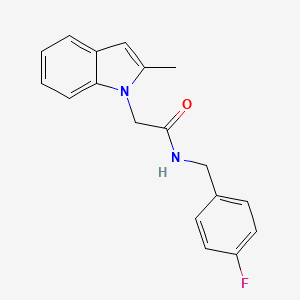
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, a tetrazole ring, and a dioxidotetrahydrothiophene moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group.
Attachment of the Dioxidotetrahydrothiophene Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide: Similar in structure but with different substituents.
Benzamides: A class of compounds with a benzamide core, often studied for their biological activities.
Tetrazoles: Compounds containing a tetrazole ring, known for their diverse chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H12ClN5O3S |
|---|---|
Molecular Weight |
341.77 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H12ClN5O3S/c13-8-1-2-10(11(5-8)18-7-14-16-17-18)12(19)15-9-3-4-22(20,21)6-9/h1-2,5,7,9H,3-4,6H2,(H,15,19) |
InChI Key |
IULJYLCVSYCCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one](/img/structure/B11154066.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11154073.png)
![5-methyl-2-(3,4,5-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11154079.png)
![2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11154082.png)
![N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11154085.png)
![4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11154087.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11154101.png)
![1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B11154105.png)
![4-butyl-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11154108.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11154111.png)
![N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11154117.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11154139.png)

